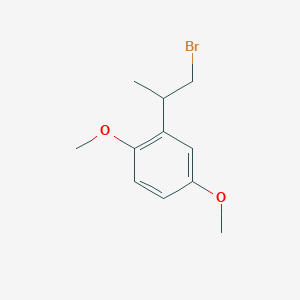
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring bonded to an amine group and a boron-containing dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or copper-based catalysts
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine undergoes various types of reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (Pd(PPh₃)₄) and aryl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Imines or nitriles.
Reduction: Cyclohexylamine derivatives.
Substitution: Aryl-cyclohexylamine derivatives.
Applications De Recherche Scientifique
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The amine group can act as a nucleophile, participating in substitution and addition reactions.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine is unique due to the presence of both a cyclohexane ring and a boron-containing dioxaborolane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H24BNO2 |
|---|---|
Poids moléculaire |
225.14 g/mol |
Nom IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H24BNO2/c1-10(2)11(3,4)16-13(15-10)12(14)8-6-5-7-9-12/h5-9,14H2,1-4H3 |
Clé InChI |
RJMLYOXMTNYBQH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)




![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

